molecular formula C6H12Cl2N2O2S B6600348 methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride CAS No. 2366202-02-8

methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride

Cat. No.: B6600348
CAS No.: 2366202-02-8
M. Wt: 247.14 g/mol
InChI Key: CABFCTCFUMPSBG-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of thiazolidine derivatives with suitable amines and carboxylic acids.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow processes and batch reactions are employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted thiazoles and amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology: In biological research, methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride is employed in the study of enzyme inhibitors and receptor binding assays. It helps in understanding the interactions between small molecules and biological targets.

Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties contribute to the development of innovative products.

Mechanism of Action

The mechanism by which methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate: This is the parent compound without the dihydrochloride salt.

  • 2-Aminomethyl-4,5-dihydrothiazole-4-carboxylic acid: A closely related compound with similar reactivity and applications.

  • Methyl 2-(aminomethyl)-4,5-dihydrothiazole-4-carboxylate hydrochloride: Another variant with similar properties but different salt form.

Uniqueness: Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride stands out due to its specific reactivity and stability. Its dihydrochloride form enhances its solubility and reactivity, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S.2ClH/c1-10-6(9)4-3-11-5(2-7)8-4;;/h4H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABFCTCFUMPSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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